molecular formula C14H18N2O3 B8790525 N-cyclohexyl-N-methyl-2-nitrobenzamide CAS No. 331845-63-7

N-cyclohexyl-N-methyl-2-nitrobenzamide

Cat. No.: B8790525
CAS No.: 331845-63-7
M. Wt: 262.30 g/mol
InChI Key: HSPHVGPOGGVLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N-methyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring and a nitrogen-bound cyclohexyl and methyl group. The cyclohexyl group introduces steric bulk, while the nitro group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

331845-63-7

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H18N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

HSPHVGPOGGVLMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Nitrogen Substituents Benzamide Substituents Nitro Position Key Structural Differences Reference
N-Cyclohexyl-N-methyl-2-nitrobenzamide Cyclohexyl, methyl None 2 Moderate steric bulk, balanced lipophilicity N/A
N,N-Dicyclohexyl-4-nitrobenzamide Two cyclohexyl groups None 4 High steric hindrance; nitro at para position
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl 4-Bromo 2 (on aryl amine) Bromine adds electronic effects; nitro on adjacent ring
N-(2-Methylphenyl)-2-nitrobenzamide 2-Methylphenyl None 2 Smaller N-substituent; potential for planar conformation

Key Observations :

  • Steric Effects : The cyclohexyl group in the target compound provides intermediate steric hindrance compared to N,N-dicyclohexyl-4-nitrobenzamide , which may reduce reactivity in coupling reactions but enhance solubility compared to bulkier analogs.
  • Electronic Effects: The 2-nitro group on the benzamide ring (vs.
  • Hybrid Structures : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide combine halogen and nitro groups, suggesting possible applications in crystallography or materials science due to enhanced intermolecular interactions.

Crystallographic and Spectroscopic Data

  • Crystal Packing : N,N-Dicyclohexyl-4-nitrobenzamide and 4-bromo-N-(2-nitrophenyl)benzamide exhibit distinct molecular packing (e.g., two molecules per asymmetric unit in ), which could inform predictions about the target compound’s crystallinity.
  • Spectroscopic Characterization : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized via ¹H/¹³C NMR and X-ray diffraction, providing a template for validating the target compound’s structure.

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